molecular formula C8H16 B15439678 (Z)-4,5-Dimethylhex-2-ene CAS No. 73548-71-7

(Z)-4,5-Dimethylhex-2-ene

Cat. No.: B15439678
CAS No.: 73548-71-7
M. Wt: 112.21 g/mol
InChI Key: OAVNNZUEVHDCKP-WAYWQWQTSA-N
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Description

(Z)-4,5-Dimethylhex-2-ene is an organic compound with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . It is characterized by a hex-2-ene backbone with methyl groups on the 4 and 5 carbon atoms, and a distinct (Z) configuration around its central double bond . This stereochemistry is a key feature of the compound, signifying that the highest priority substituents on the double bond are on the same side, making it a subject of interest in studies of stereochemistry and isomerism. The primary research application of this compound is in analytical chemistry, where it serves as a reference standard in gas chromatography (GC) . Its well-characterized retention indices on non-polar stationary phases, such as Squalane and Petrocol DH, have been established under isothermal conditions, aiding in the identification and characterization of complex hydrocarbon mixtures like those found in fluid catalytic cracked gasoline . As a branched internal olefin, it provides a valuable model compound for investigating the physical properties and chemical behavior of hydrocarbons. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

73548-71-7

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(Z)-4,5-dimethylhex-2-ene

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-8H,1-4H3/b6-5-

InChI Key

OAVNNZUEVHDCKP-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\C(C)C(C)C

Canonical SMILES

CC=CC(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Substituent Positions : The methyl groups in this compound are on adjacent carbons (C4 and C5), while in (Z)-4,4-Dimethylhex-2-ene, both methyl groups are on C2. This positional variance alters steric interactions and molecular symmetry .

Steric Effects : The proximity of methyl groups in this compound creates a more crowded environment around the double bond compared to the geminal (same carbon) substitution in (Z)-4,4-Dimethylhex-2-ene. This likely reduces rotational freedom and influences reactivity in electrophilic addition reactions.

Implications for Physical and Chemical Properties

While experimental data on physical properties (e.g., boiling/melting points) are absent in the provided sources, general trends can be inferred:

  • Boiling Points : Compounds with branched structures (e.g., (Z)-4,4-Dimethylhex-2-ene) typically exhibit lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. However, the Z configuration may slightly elevate boiling points compared to E isomers due to dipole-dipole interactions.
  • However, this compound’s vicinal methyl groups may further stabilize transition states in certain cycloaddition reactions compared to the geminal substitution in (Z)-4,4-Dimethylhex-2-ene.

Spectroscopic Differentiation

  • NMR Spectroscopy : The splitting patterns in ¹H NMR would differ due to the distinct environments of protons near methyl groups. For example, protons on C3 in this compound would experience coupling with both C4 and C5 methyl groups, whereas in (Z)-4,4-Dimethylhex-2-ene, coupling would primarily involve the C4 methyl groups.
  • IR Spectroscopy : Both compounds would show similar C=C stretching frequencies (~1640–1680 cm⁻¹), but subtle shifts might arise from differences in electron density caused by substituent positioning.

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